molecular formula C9H9Br2NO3 B1460036 3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol CAS No. 1030445-93-2

3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol

Cat. No. B1460036
CAS RN: 1030445-93-2
M. Wt: 338.98 g/mol
InChI Key: GZPPIISDFUFKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is a chemical compound with the molecular formula C9H9Br2NO3 . Its average mass is 338.981 Da and its monoisotopic mass is 336.894897 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is defined by its molecular formula, C9H9Br2NO3 . The molecule includes several functional groups, including two bromine atoms, an ethoxy group, and a hydroxyimino group.

Scientific Research Applications

Radical Scavenging and Antioxidant Activity

  • Schiff bases with structural similarities have been studied for their prototropy and radical scavenging activities, which could have implications for therapeutic agents and ingredients in the medicinal and food industries. These compounds exhibit variability in structural preferences depending on phase and solvent media conditions, emphasizing their potential in pharmaceuticals and food additives due to their antiradical activity (Kaştaş et al., 2017).

Chemical Synthesis and Structural Analysis

  • Ethoxymethyl (EOM) group protection of phenol functionalities in certain compounds, leading to the synthesis of derivatives with potential applications in chemistry and materials science. This showcases the versatility of such compounds in synthesizing complex molecules (Urnezius et al., 2022).

Catalytic Activities

  • Compounds with ethoxy groups have been evaluated for their catalytic activities, such as hydrogenation of alkenes and alkynes. These activities are largely dependent on the pendant donor atom of the ligand motif, indicating their potential in catalytic processes and chemical transformations (Tshabalala & Ojwach, 2018).

properties

IUPAC Name

3,4-dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-2-15-7-3-6(10)8(11)5(4-12-14)9(7)13/h3-4,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPIISDFUFKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136265228

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Reactant of Route 2
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Reactant of Route 3
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Reactant of Route 4
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3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Reactant of Route 5
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Reactant of Route 6
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol

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